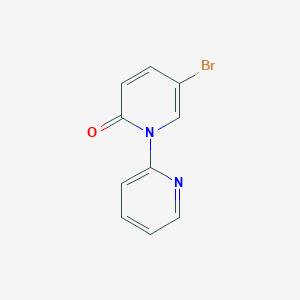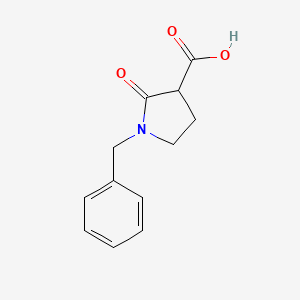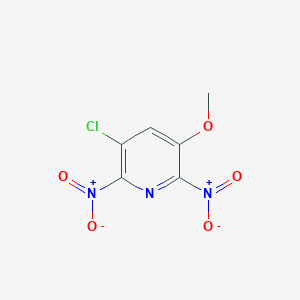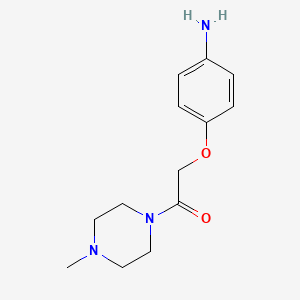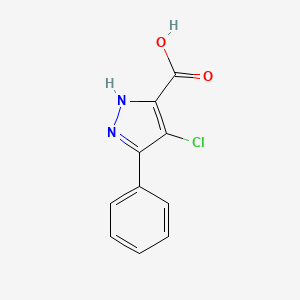![molecular formula C17H24N2O5 B3033711 1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid CAS No. 1142209-79-7](/img/structure/B3033711.png)
1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid
概要
説明
1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid is a synthetic organic compound with a complex molecular structure. It is notable for its potential applications across various fields such as chemistry, biology, medicine, and industrial processes. Its unique configuration and functional groups enable it to participate in diverse chemical reactions, making it a compound of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid typically involves multistep organic synthesis techniques. The initial step might include the preparation of the 3,5-dimethyl-1H-pyrrole precursor, followed by the incorporation of isopropoxycarbonyl and piperidine-4-carboxylic acid groups under specific reaction conditions. Common reagents include alkyl halides, acids, bases, and coupling agents, with the reactions usually being conducted in inert atmospheres and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the compound can be produced using streamlined synthetic routes with optimized reaction conditions to enhance efficiency and scalability. Key considerations include the availability of raw materials, cost-effectiveness, environmental impact, and safety protocols. Techniques such as continuous flow reactors or batch processing may be employed, and purification steps like crystallization, distillation, or chromatography are crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions: 1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: : Typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Involves the addition of hydrogen or removal of oxygen, with common reducing agents including lithium aluminum hydride or sodium borohydride.
Substitution: : Reactions where an atom or group in the molecule is replaced by another atom or group, facilitated by nucleophilic or electrophilic reagents.
Hydrolysis: : The compound can undergo hydrolysis in the presence of water and acids or bases, breaking down into smaller components.
Common Reagents and Conditions: The reactions typically employ reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), acids (e.g., HCl), bases (e.g., NaOH), and solvents (e.g., ethanol, dichloromethane). Conditions such as temperature, pressure, and pH are meticulously controlled to optimize the reaction outcomes.
Major Products Formed: The major products depend on the type of reaction:
Oxidation may produce carboxylic acids or ketones.
Reduction could yield alcohols or amines.
Substitution reactions might lead to various functionalized derivatives.
Hydrolysis generally results in the breakdown products like simpler carboxylic acids and alcohols.
科学的研究の応用
1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid has several research applications:
Chemistry: : Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Investigated for therapeutic potential, possibly as a drug candidate due to its specific molecular interactions.
Industry: : Applied in the synthesis of polymers, agrochemicals, and other industrially significant compounds.
作用機序
Effects and Mechanism: The compound's effects are linked to its interaction with various molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites or interacting with other biomolecules, thereby modulating biological pathways.
Molecular Targets and Pathways: Potential targets include enzymes involved in metabolic pathways, receptor proteins on cell surfaces, and nucleic acids within cells. By affecting these targets, the compound can influence biological processes such as signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Uniqueness and Comparison: Compared to similar compounds, 1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid stands out due to its specific substituents and structural configuration, which confer unique reactivity and biological activity.
List of Similar Compounds
3,5-Dimethyl-1H-pyrrole derivatives
Piperidine-based carboxylic acids
Isopropoxycarbonyl-substituted compounds
This detailed breakdown provides a comprehensive overview of this compound, touching upon its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Intrigued by any specific aspect?
特性
IUPAC Name |
1-(3,5-dimethyl-4-propan-2-yloxycarbonyl-1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-9(2)24-17(23)13-10(3)14(18-11(13)4)15(20)19-7-5-12(6-8-19)16(21)22/h9,12,18H,5-8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOAYGPJIMOIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC(C)C)C)C(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113981 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[3,5-dimethyl-4-[(1-methylethoxy)carbonyl]-1H-pyrrol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-79-7 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[3,5-dimethyl-4-[(1-methylethoxy)carbonyl]-1H-pyrrol-2-yl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[3,5-dimethyl-4-[(1-methylethoxy)carbonyl]-1H-pyrrol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B3033631.png)
![2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3033632.png)
![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)
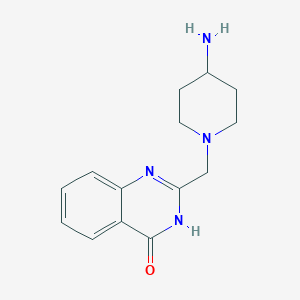
![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B3033638.png)
